1-Bromo-3-(4-mercaptophenyl)propan-2-one
Description
1-Bromo-3-(4-mercaptophenyl)propan-2-one is a brominated aryl ketone derivative featuring a mercaptophenyl (-SC₆H₄) substituent. Its structure combines a reactive α-bromo ketone moiety with a sulfur-containing aromatic ring, distinguishing it from related halogenated propanones.
Properties
Molecular Formula |
C9H9BrOS |
|---|---|
Molecular Weight |
245.14 g/mol |
IUPAC Name |
1-bromo-3-(4-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H9BrOS/c10-6-8(11)5-7-1-3-9(12)4-2-7/h1-4,12H,5-6H2 |
InChI Key |
UQZKIGCEWQBWJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)CBr)S |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Bromo-3-(4-mercaptophenyl)propan-2-one involves several steps. One common method includes the bromination of 3-(4-mercaptophenyl)propan-2-one. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure the selective bromination of the compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-Bromo-3-(4-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium methoxide, sodium ethoxide, and primary or secondary amines.
Oxidation Reactions: The mercaptophenyl group can be oxidized to form sulfonyl or sulfinyl derivatives. Oxidizing agents such as hydrogen peroxide or potassium permanganate are typically used.
Reduction Reactions: The carbonyl group in the propanone moiety can be reduced to form alcohols. Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Bromo-3-(4-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and protein modification due to its reactive bromine and mercapto groups.
Medicine: Research has explored its potential as a precursor for the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 1-Bromo-3-(4-mercaptophenyl)propan-2-one involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The mercaptophenyl group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. These interactions can modulate enzymatic activity and cellular pathways .
Comparison with Similar Compounds
1-Bromo-3-(2,4-dichlorophenyl)propan-2-one ()
- Structural Differences : The dichlorophenyl group introduces electron-withdrawing Cl substituents, contrasting with the electron-rich mercaptophenyl group in the target compound.
- Synthesis : Synthesized via a low-yield (19%) pathway involving NBS bromination and column chromatography, highlighting challenges in stabilizing α-bromo ketones during reactions .
- Reactivity : The dichloro substituents may enhance electrophilicity at the ketone carbon compared to the mercapto group, which could participate in redox or metal-binding interactions.
1-Bromo-3-(4-iodophenyl)propan-2-one ()
- Substituent Effects : The iodine atom’s larger size and polarizability compared to bromine or -SH groups may influence solubility and intermolecular interactions (e.g., halogen bonding).
Chalcone Derivatives
(E)-1-(4-Bromophenyl)-3-(naphthalen-2-yl)prop-2-en-1-one ()
- Structural Contrasts : The α,β-unsaturated ketone (chalcone) system enables conjugation absent in the target compound.
- Electronic Properties: Quantum chemical studies (e.g., NBO, Fukui function) on similar chalcones reveal delocalized electron densities, which may enhance UV-Vis absorption and nonlinear optical properties compared to saturated ketones like the target compound .
(2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one ()
- Biological Activity: Chalcones are noted for antimicrobial and anticancer properties. The mercaptophenyl group in the target compound could offer unique thiol-mediated bioactivity distinct from methoxy or methyl substituents .
Thioether/Ether Analogs
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